

Application Notes and Protocols for FD-1080

Cell Labeling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: FD-1080
Cat. No.: B12296719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a near-infrared (NIR-II) fluorophore with both excitation and emission spectra in the second near-infrared window (1000-1700 nm)[1][2][3][4]. This property allows for deep-tissue, high-resolution imaging with reduced autofluorescence and light scattering compared to traditional NIR-I dyes (650-950 nm)[3][4]. **FD-1080**'s enhanced tissue penetration makes it an invaluable tool for in vivo imaging studies[1][2][4][5]. This document provides detailed protocols for the use of **FD-1080** in cell labeling for both in vitro and in vivo applications.

Properties of FD-1080

FD-1080 is a heptamethine cyanine dye specifically engineered for optimal performance in the NIR-II region[2][4]. Its structure incorporates sulphonic and cyclohexene groups to improve water solubility and stability[4].

Quantitative Data Summary

Property	Value	Notes
Excitation Wavelength (Ex)	~1064 nm[1][4]	Optimal for deep tissue penetration[4][5].
Emission Wavelength (Em)	~1080 nm[1][3][6]	
Molecular Weight	765.31 g/mol [1]	
Formula	C40H38ClN2NaO6S2[1]	
Quantum Yield	0.31% (in ethanol)[4][6][7]	Can be significantly increased to 5.94% when complexed with Fetal Bovine Serum (FBS)[1][4][6][7][8].
Photostability	Superior to Indocyanine Green (ICG)[1][6]	Shows high stability under continuous laser irradiation[1][3].
Purity	96.10%[1]	

Experimental Protocols

In Vitro Cell Labeling Protocol

This protocol outlines the steps for labeling suspension and adherent cells with **FD-1080** for fluorescence microscopy and flow cytometry.

Materials:

- **FD-1080** Dye
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Serum-free cell culture medium
- Complete cell culture medium

- Suspension or adherent cells
- Trypsin (for adherent cells)
- Centrifuge
- Fluorescence microscope or flow cytometer

Stock Solution Preparation:

- Prepare a 10 mM stock solution of **FD-1080** by dissolving it in DMSO.
- Aliquot the stock solution and store it at -20°C or -80°C in the dark to prevent degradation[5].

Working Solution Preparation:

- Dilute the 10 mM **FD-1080** stock solution with warm PBS to a working concentration range of 2 to 10 µM[5].
- Sterilize the working solution by passing it through a 0.2 µm filter[5]. Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the ideal concentration for your specific application.

Cell Preparation:

- Suspension Cells:
 - Centrifuge the cell suspension to pellet the cells.
 - Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].
- Adherent Cells:
 - Aspirate the culture medium.
 - Wash the cells with PBS.
 - Add trypsin to detach the cells from the culture vessel.

- Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
- Wash the cells twice with PBS, centrifuging for 5 minutes after each wash[5].

Staining Procedure:

- Resuspend the prepared cell pellet in 1 mL of the **FD-1080** working solution.
- Incubate the cells at room temperature for 10 to 30 minutes[5].
- Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant[5].
- Wash the cells twice with PBS, centrifuging for 5 minutes after each wash, to remove any unbound dye[5].
- Resuspend the final cell pellet in 1 mL of PBS or serum-free medium[5].

Imaging:

- The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy using appropriate NIR-II imaging settings.

In Vivo Imaging Protocol

This protocol is designed for the systemic administration of **FD-1080** for in vivo imaging applications, such as visualizing vasculature.

Materials:

- **FD-1080** Dye
- DMSO
- PBS
- Fetal Bovine Serum (FBS) (optional, for enhancing quantum yield)
- Animal model (e.g., mouse)

- NIR-II in vivo imaging system

Preparation of **FD-1080** Solution for Injection:

- Prepare a 10 mM stock solution of **FD-1080** in DMSO as described for the in vitro protocol[5].
- To prepare the working solution for injection, dilute the stock solution with PBS to a final concentration of 80 μ M[5].
- For enhanced fluorescence, **FD-1080** can be complexed with FBS. The formation of **FD-1080-FBS** complexes has been shown to increase the quantum yield significantly[1][4][6][7]. The specific protocol for complex formation may require optimization for your application.

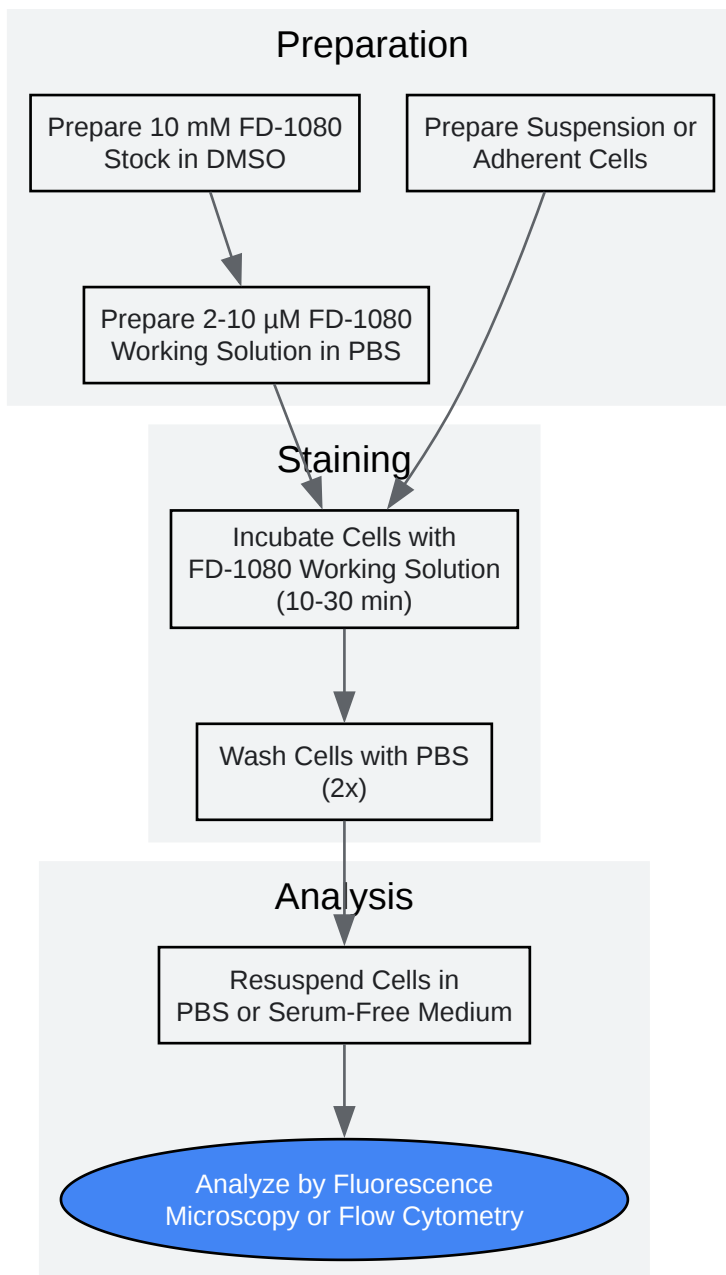
Administration and Imaging:

- Administer 200 μ L of the 80 μ M **FD-1080** working solution to the mouse via intravenous injection[5].
- Commence in vivo imaging analysis 10-20 minutes post-injection[5].
- Utilize an in vivo imaging system equipped with a 1064 nm laser for excitation and appropriate filters to capture the emission signal at approximately 1080 nm[3][9].

Diagrams

Experimental Workflow for In Vitro Cell Labeling

Experimental Workflow for In Vitro Cell Labeling with FD-1080

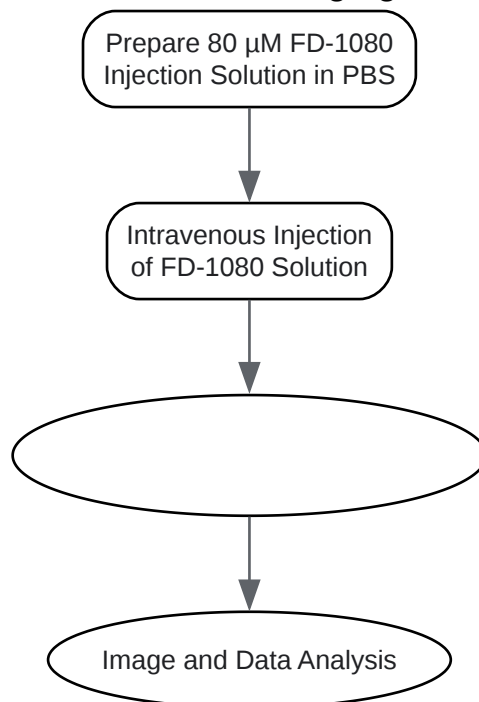


[Click to download full resolution via product page](#)

Caption: Workflow for labeling cells with **FD-1080** for in vitro analysis.

Logical Relationship for In Vivo Imaging

Logical Flow for In Vivo Imaging with FD-1080



[Click to download full resolution via product page](#)

Caption: Logical flow for performing in vivo imaging using **FD-1080**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. FD-1080 - CD Bioparticles \[cd-bioparticles.net\]](https://www.cd-bioparticles.net)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. An Efficient 1064 nm NIR-II Excitation Fluorescent Molecular Dye for Deep-Tissue High-Resolution Dynamic Bioimaging - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [5. FD-1080 | fluorophore | CAS# 1151666-58-8 | in vivo imaging | InvivoChem \[invivochem.com\]](https://www.invivochem.com)

- [6. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging \[frontiersin.org\]](#)
- [7. Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for FD-1080 Cell Labeling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12296719/docs#application-notes-and-protocols-for-fd-1080-cell-labeling\]](https://www.benchchem.com/product/b12296719/docs#application-notes-and-protocols-for-fd-1080-cell-labeling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check